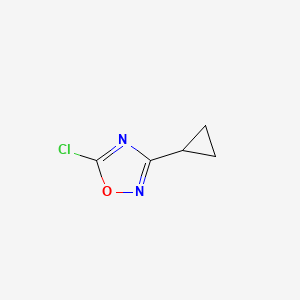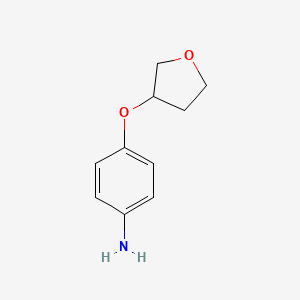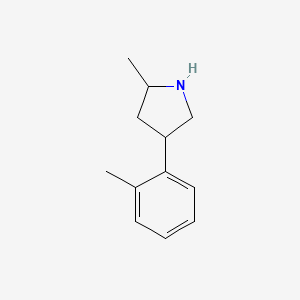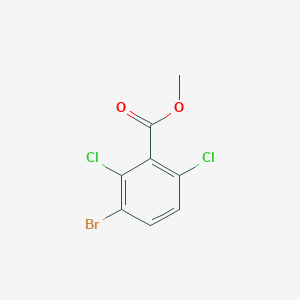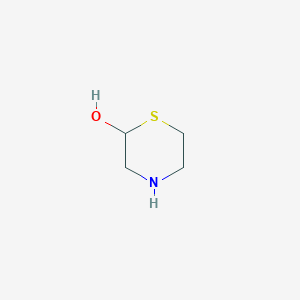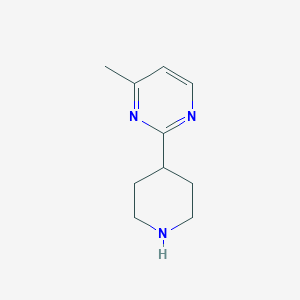
4-Methyl-2-(piperidin-4-yl)pyrimidine
Descripción general
Descripción
“4-Methyl-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the CAS Number: 1316218-93-5. It has a molecular weight of 177.25 and its molecular formula is C10H15N3 . This compound is used in the pharmaceutical industry and is present in various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as 1S/C10H15N3/c1-8-2-7-12-10 (13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 177.25 . It is shipped with an ice pack and is in the physical form of oil .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of piperidine derivatives, including structures related to "4-Methyl-2-(piperidin-4-yl)pyrimidine," is in the field of corrosion inhibition. Studies have shown that certain piperidine derivatives exhibit promising adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties, providing insights into their effectiveness as corrosion inhibitors. The adsorption behaviors on various iron surfaces suggest a potential for these compounds to protect against corrosion, highlighting their importance in materials science and engineering (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Piperidine analogues, closely related to "this compound," have been synthesized and characterized for their potential in cancer therapy. These compounds have demonstrated significant anti-angiogenic activity in in vivo models, effectively blocking blood vessel formation. Additionally, their DNA cleavage abilities indicate a dual mechanism of action, which could be leveraged in anticancer strategies. The presence of electron-donating and withdrawing groups on these compounds influences their potency, suggesting a path for further optimization in drug development (Kambappa et al., 2017).
Heterocyclic Chemistry
The synthesis of heterocyclic compounds incorporating the pyrimidine nucleus, akin to "this compound," reveals a broad spectrum of biological activities, such as antimicrobial, anticancer, and antiviral effects. Research efforts have focused on developing new sulfanylpyrimidin-4(3H)-one derivatives through efficient synthetic methods. These compounds, including those with ethyl-2-((pyridin-4-yl)methoxy) groups, have been synthesized under various conditions, showcasing the versatility of pyrimidine derivatives in creating pharmacologically active molecules (Bassyouni & Fathalla, 2013).
Antimicrobial Activity
Pyrimidine derivatives, including those structurally related to "this compound," have been explored for their antimicrobial potential. Novel synthesis approaches have led to compounds that exhibit antibacterial activity against a range of pathogens. Microwave-assisted synthesis has facilitated the creation of piperidine-containing pyrimidine imines and thiazolidinones, which were tested for their efficacy against bacteria, demonstrating the potential of these compounds in addressing antimicrobial resistance (C. Merugu et al., 2010).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 4-methyl-2-(piperidin-4-yl)pyrimidine, are known to have a wide range of biological activities . They are often used in the production of drugs and can interact with various molecular targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, such as inhibiting the activity of certain enzymes .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, including those involved in cell proliferation and survival .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Análisis Bioquímico
Biochemical Properties
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .
Cellular Effects
It has been suggested that the compound may have an effect on cancer cells .
Molecular Mechanism
It is known that the molecules are connected by N–H.O and N–H.N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 4 degrees Celsius .
Dosage Effects in Animal Models
It has been suggested that the compound may have a more significant reduction of immobility time compared to that of the vehicle in the mouse tail suspension test at doses ranging from 10 to 50 mg/kg .
Metabolic Pathways
It is known that the compound is involved in the synthesis of biologically active piperidines .
Propiedades
IUPAC Name |
4-methyl-2-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMYKCEGVPKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



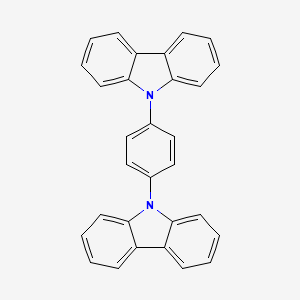
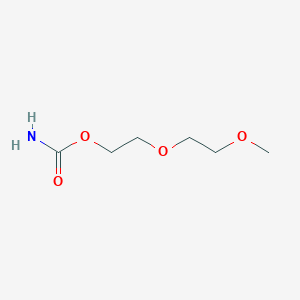
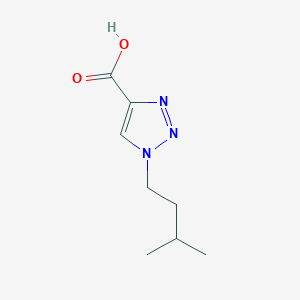
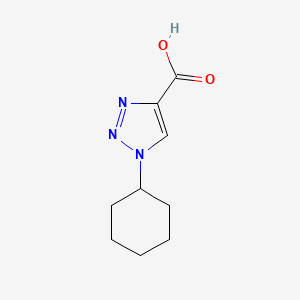
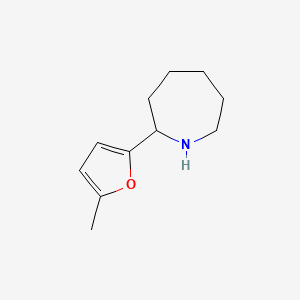

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)
